
Mal-PEG4-Val-Cit-PAB-PNP
Descripción general
Descripción
Mal-PEG4-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. It is composed of a maleimide group (Mal), a polyethylene glycol spacer (PEG4), a valine-citrulline dipeptide (Val-Cit), a para-aminobenzyl group (PAB), and a para-nitrophenyl group (PNP). This compound is designed to improve the solubility and stability of ADCs, which are used in targeted cancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-Val-Cit-PAB-PNP involves several steps:
Formation of the Maleimide Group: The maleimide group is synthesized by reacting maleic anhydride with an amine.
PEGylation: The maleimide group is then linked to a polyethylene glycol (PEG) chain to improve solubility.
Dipeptide Formation: The valine-citrulline dipeptide is synthesized through standard peptide coupling reactions.
Linking the Dipeptide: The dipeptide is linked to the PEG chain.
Addition of PAB and PNP: The para-aminobenzyl group and para-nitrophenyl group are added to complete the synthesis
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are used to synthesize the intermediate compounds.
Purification: The final product is purified using chromatography techniques.
Quality Control: The compound is subjected to rigorous quality control to ensure purity and consistency
Análisis De Reacciones Químicas
Conjugation Chemistry
The maleimide (Mal) group serves as the primary reactive site for bioconjugation. Key reactions include:
-
Thiol-Maleimide Conjugation : The maleimide group undergoes Michael addition with free thiol groups (-SH) on antibodies or cysteine-containing biomolecules to form stable thioether bonds . This reaction occurs at neutral pH (6.5–7.5) and is essential for attaching the linker to antibodies .
-
PNP (4-Nitrophenyl) Activation : The PNP group acts as a leaving group, facilitating carbamate bond formation with hydroxyl- or amine-containing payloads (e.g., MMAE, DM1) . This reaction proceeds efficiently in organic solvents like DMF or DMSO .
Enzymatic Cleavage Mechanism
The Val-Cit dipeptide sequence enables tumor-specific payload release via proteolytic cleavage:
-
Cathepsin B Sensitivity : Val-Cit is selectively cleaved by lysosomal cathepsin B, which is overexpressed in cancer cells .
-
Post-Cleavage Fragmentation : The liberated PAB-PNP fragment undergoes 1,6-elimination, releasing the cytotoxic payload (e.g., MMAE) and formaldehyde .
Stability and Reactivity
-
Plasma Stability :
-
pH Sensitivity :
Synthetic Modifications
Key steps in synthesizing this compound include:
-
PEG4 Activation : Ethylene oxide polymerization forms the tetraethylene glycol spacer, followed by terminal maleimide functionalization.
-
Peptide Coupling : Solid-phase synthesis sequentially adds Val and Cit residues using Fmoc chemistry .
-
PAB-PNP Integration : The p-aminobenzyl alcohol group is conjugated via carbamate linkage, with PNP as the leaving group .
Comparative Analysis
This compound outperforms similar linkers in ADC applications:
Functional Advantages
-
Enhanced Solubility : PEG4 improves aqueous solubility (>100 mg/mL in DMSO) .
-
Tumor-Specific Activation : Enzymatic cleavage ensures payload release only in lysosomes, reducing off-target toxicity .
-
Versatility : Compatible with diverse payloads (e.g., MMAE, DM1, doxorubicin) .
This compound’s design optimizes both chemical reactivity and biological specificity, making it a cornerstone in precision oncology therapeutics .
Aplicaciones Científicas De Investigación
Antibody-Drug Conjugates (ADCs)
Mal-PEG4-Val-Cit-PAB-PNP is primarily employed in the construction of ADCs, which combine the targeting capabilities of monoclonal antibodies with potent cytotoxic drugs. The cleavable nature of this linker allows for the selective release of the drug within the tumor environment, enhancing therapeutic efficacy .
Mechanism of Action :
- The maleimide group reacts with cysteine residues on antibodies, forming a stable thioether bond.
- Upon internalization by cancer cells, cathepsin B cleaves the Val-Cit bond, releasing the active drug specifically where it is needed .
Drug Development
The compound's design enables it to be used in various drug development processes:
- Targeted Therapy : By linking cytotoxic agents to antibodies via this compound, researchers can create therapies that specifically target cancer cells while sparing healthy tissues.
- Bioconjugation : This compound facilitates the conjugation of drugs to biomolecules, allowing for tailored therapeutic strategies .
Case Study 1: Efficacy in Cancer Treatment
A study demonstrated that ADCs utilizing this compound showed significant tumor regression in preclinical models. The targeted delivery mechanism reduced off-target effects and improved patient outcomes compared to conventional chemotherapy .
Case Study 2: Enzymatic Cleavage Studies
Research focused on the enzymatic cleavage efficiency of Val-Cit linkers highlighted that this compound outperformed other linkers in terms of release kinetics and specificity. This study emphasized its potential for enhancing ADC performance in clinical settings .
Mecanismo De Acción
The mechanism of action of Mal-PEG4-Val-Cit-PAB-PNP involves:
Targeting: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell.
Cleavage: The Val-Cit linker is cleaved by cathepsin B in the lysosome.
Drug Release: The drug payload is released, exerting its cytotoxic effects on the cancer cell
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG4-Val-Cit-PAB: Similar structure but lacks the para-nitrophenyl group.
Mal-PEG4-Val-Cit-PAB-MMAE: Contains monomethyl auristatin E as the drug payload
Uniqueness
Mal-PEG4-Val-Cit-PAB-PNP is unique due to its combination of a cleavable Val-Cit linker, a PEG spacer for improved solubility, and a para-nitrophenyl group as a leaving group. This combination enhances the stability and efficacy of ADCs .
Actividad Biológica
Mal-PEG4-Val-Cit-PAB-PNP is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound serves as a cleavable linker that enhances the selective delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity. The biological activity of this compound is attributed to its unique chemical structure and functional groups, which facilitate targeted drug delivery through specific enzymatic cleavage mechanisms.
Chemical Structure and Composition
This compound consists of several key components:
- Maleimide (Mal) Group : Reacts with thiol groups in proteins, allowing for covalent bonding with antibodies.
- Polyethylene Glycol (PEG) Spacer : Provides solubility and flexibility, improving the pharmacokinetics of the ADC.
- Valine-Citrulline (Val-Cit) Dipeptide : Specifically cleaved by cathepsin B, an enzyme predominantly found in lysosomes, ensuring that the cytotoxic drug is released only within targeted cells.
- p-Aminobenzyl (PAB) Functional Group : Enhances stability and serves as a fragmentation motif during drug release.
The molecular formula for this compound is with a molecular weight of approximately 871.9 g/mol .
The biological activity of this compound is primarily characterized by its ability to selectively deliver cytotoxic agents to cancer cells. The Val-Cit dipeptide is cleaved by cathepsin B, which is typically overexpressed in tumor environments. This selective cleavage mechanism allows for the release of the active drug payload only within malignant cells, thereby enhancing therapeutic efficacy while reducing side effects associated with conventional chemotherapy .
Case Studies
- Targeted Drug Delivery : In a study involving various ADC formulations, this compound demonstrated superior efficacy in targeting solid tumors compared to non-cleavable linkers. The study reported a significant reduction in off-target effects and improved survival rates in animal models .
- Enzymatic Cleavage : Research has shown that ADCs utilizing this compound exhibited effective drug release profiles when exposed to cathepsin B. This enzymatic specificity was confirmed through in vitro assays where drug release was monitored under various conditions .
- Stability and Pharmacokinetics : A pharmacokinetic study indicated that ADCs linked with this compound maintained higher stability in circulation compared to those with simpler linkers. The PEG spacer contributed to prolonged half-life and reduced immunogenicity .
Comparative Analysis
The following table summarizes key features and biological activities of this compound compared to similar compounds:
Compound Name | Structure Features | Unique Aspects | Biological Activity |
---|---|---|---|
This compound | Maleimide, PEG spacer, Val-Cit | Cleavable by cathepsin B | Selective release in tumor microenvironment |
Mal-Amide-PEG4-Val-Cit-PAB-OH | Similar structure but non-cleavable | Different cleavage mechanisms | Broader systemic exposure |
Mal-PEG4-Val-Cit-PAB | Lacks hydroxyl group | Simpler structure; different reactivity profiles | Less targeted delivery |
Propiedades
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O15/c1-27(2)36(45-33(48)15-18-57-20-22-59-24-25-60-23-21-58-19-17-46-34(49)13-14-35(46)50)38(52)44-32(4-3-16-42-39(41)53)37(51)43-29-7-5-28(6-8-29)26-61-40(54)62-31-11-9-30(10-12-31)47(55)56/h5-14,27,32,36H,3-4,15-26H2,1-2H3,(H,43,51)(H,44,52)(H,45,48)(H3,41,42,53)/t32-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPYLTPLLQQBNX-IKYOIFQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.